molecular formula C13H17BrFNZn B14883155 3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide

3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14883155
M. Wt: 351.6 g/mol
InChI Key: WTQNSTMRUCLMEB-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently under mild conditions .

Preparation Methods

The synthesis of 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable ligand and solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biologically active molecules to study their structure-activity relationships.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid reagent .

Comparison with Similar Compounds

Similar compounds to 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide include:

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in synthetic applications.

Properties

Molecular Formula

C13H17BrFNZn

Molecular Weight

351.6 g/mol

IUPAC Name

bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-4-methylpiperidine

InChI

InChI=1S/C13H17FN.BrH.Zn/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14;;/h2,4-5,11H,6-10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

WTQNSTMRUCLMEB-UHFFFAOYSA-M

Canonical SMILES

CC1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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